1,3-dibromo-2-methyl-5-nitrobenzene
CAS No.: 110127-07-6
Cat. No.: VC20752806
Molecular Formula: C7H5Br2NO2
Molecular Weight: 294.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110127-07-6 |
---|---|
Molecular Formula | C7H5Br2NO2 |
Molecular Weight | 294.93 g/mol |
IUPAC Name | 1,3-dibromo-2-methyl-5-nitrobenzene |
Standard InChI | InChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 |
Standard InChI Key | HGDQAFSQPJJIFA-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br |
Canonical SMILES | CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br |
Introduction
1,3-Dibromo-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of approximately 294.93 g/mol . It is a derivative of benzene, where two bromine atoms, one methyl group, and one nitro group are substituted at the 1, 3, 2, and 5 positions, respectively. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Preparation
The synthesis of 1,3-dibromo-2-methyl-5-nitrobenzene typically involves a series of electrophilic aromatic substitution reactions. The general steps include:
-
Nitration: Introduction of a nitro group to the benzene ring using nitric acid.
-
Bromination: Addition of bromine atoms to the benzene ring using bromine.
-
Methylation: Introduction of a methyl group to the benzene ring, which is already present in the target compound.
These reactions require careful control of conditions to achieve high yield and purity.
Comparison with Similar Compounds
1,3-Dibromo-2-methyl-5-nitrobenzene can be compared with other halogenated aromatic compounds like 1,3-dibromo-2-methoxy-5-nitrobenzene, which has a methoxy group instead of a methyl group. The presence of different functional groups affects their chemical reactivity and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume